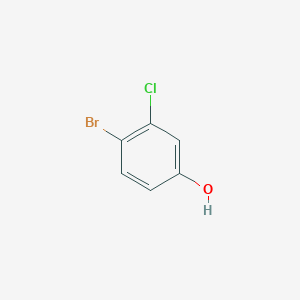

4-Bromo-3-chlorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEYHIPPYOSPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426955 | |

| Record name | 4-Bromo-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13631-21-5 | |

| Record name | 4-Bromo-3-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13631-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-3-chlorophenol chemical properties

An In-depth Technical Guide to 4-Bromo-3-chlorophenol

Core Chemical Identity

This compound is a halogenated phenol, a class of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring, which also bears bromine and chlorine substituents. These halogen atoms significantly influence the molecule's electronic properties, reactivity, and biological activity. It is recognized as a key intermediate in various industrial and synthetic processes.[1][2]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13631-21-5[3][4][5][6] |

| Molecular Formula | C₆H₄BrClO[3][4][5][7] |

| Molecular Weight | 207.45 g/mol [4][5][7] |

| InChI Key | FQEYHIPPYOSPLF-UHFFFAOYSA-N[3][4][7] |

| SMILES | C1=CC(=C(C=C1O)Cl)Br[7][8] |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Appearance | White to almost white, or pale cream/yellow powder or crystals.[3][9] |

| Melting Point | 64-66 °C[3][4][10] |

| Boiling Point | 267.5 ± 20.0 °C (Predicted)[3][10] |

| Density | 1.788 ± 0.06 g/cm³ (Predicted)[3][10] |

| pKa | 8.43 ± 0.18 (Predicted)[3][10] |

| Water Solubility | Slightly soluble in water.[3][10][11] |

| Storage Temperature | Room temperature, under an inert atmosphere.[3][10] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the bromination of 3-chlorophenol (B135607). The use of N-Bromosuccinimide (NBS) as a brominating agent is a common and effective method.[1]

Synthesis of this compound using NBS

This protocol details a method to synthesize this compound with a high yield and purity.[1]

Materials:

-

3-chlorophenol

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

To a four-necked flask, add 45.7 g (0.466 mol) of 3-chlorophenol and 80 mL of carbon tetrachloride.

-

Initiate stirring.

-

Add 82.74 g (0.465 mol) of NBS in batches at a controlled temperature.

-

Monitor the reaction progress by taking samples every 2 hours for gas chromatography (GC) analysis.

-

The reaction is considered complete when the mass fraction of 3-chlorophenol is less than 1%.

-

Filter the resulting mixture.

-

Wash the filtrate with water.

-

The organic (oil) layer is then subjected to distillation to isolate the final product.

-

The fraction collected at 37-38°C/0.0004 MPa is the this compound product.

Expected Outcome:

-

Purity: >98% (as determined by GC)

-

Yield: 87%

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 13631-21-5 [m.chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. scbt.com [scbt.com]

- 6. CAS # 13631-21-5, this compound - chemBlink [ww.chemblink.com]

- 7. This compound | C6H4BrClO | CID 7018182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. L13801.06 [thermofisher.com]

- 10. This compound manufacturers and suppliers in india [chemicalbook.com]

- 11. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

In-Depth Technical Guide to 4-Bromo-3-chlorophenol: Structure Elucidation and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural elucidation of 4-Bromo-3-chlorophenol. The information is curated to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound is a halogenated phenol with the chemical formula C₆H₄BrClO.[1][2] Its structure and properties are influenced by the presence of the hydroxyl, bromine, and chlorine substituents on the benzene ring.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 13631-21-5 |

| Molecular Formula | C₆H₄BrClO |

| Molecular Weight | 207.45 g/mol [3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 66 °C[3] |

| Boiling Point | Not available |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and chloroform. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the bromination of 3-chlorophenol using N-bromosuccinimide (NBS) as the brominating agent.[2]

Experimental Protocol: Synthesis from 3-chlorophenol

Materials:

-

3-chlorophenol

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Water

Procedure:

-

In a four-necked flask, dissolve 45.7 g (0.466 mol) of 3-chlorophenol in 80 mL of carbon tetrachloride.

-

With stirring, add 82.74 g (0.465 mol) of NBS in batches at a controlled temperature.

-

Monitor the reaction progress by taking samples every 2 hours for gas chromatography (GC) analysis.

-

Continue the reaction until the mass fraction of 3-chlorophenol is less than 1%.

-

Filter the reaction mixture and wash the filtrate with water.

-

Separate the organic layer and subject it to distillation.

-

Collect the fraction at 37-38°C/0.0004 MPa to obtain this compound with a purity greater than 98% (GC), yielding approximately 87%.[2]

Synthesis workflow for this compound.

Spectroscopic Data for Structure Elucidation

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.2 - 7.4 | d |

| H-5 | 6.8 - 7.0 | dd |

| H-6 | 7.4 - 7.6 | d |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the aromatic ring.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 155 - 160 |

| C-2 | 115 - 120 |

| C-3 (C-Cl) | 130 - 135 |

| C-4 (C-Br) | 110 - 115 |

| C-5 | 120 - 125 |

| C-6 | 130 - 135 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch | 1200 - 1300 | Strong |

| C-Br stretch | 500 - 600 | Medium |

| C-Cl stretch | 600 - 800 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will reveal the molecular ion peak and characteristic fragmentation patterns. The presence of bromine and chlorine isotopes will result in a distinctive isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): A prominent cluster of peaks around m/z 206, 208, and 210 due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The M+2 peak will be significant.

-

Major Fragments:

-

Loss of Br: [M-Br]⁺

-

Loss of Cl: [M-Cl]⁺

-

Loss of CO: [M-CO]⁺, a common fragmentation pattern for phenols.

-

Workflow for the structural elucidation of this compound.

Analytical Methods

For the quantitative analysis and quality control of this compound, chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of phenols, derivatization is often required to improve their volatility and chromatographic behavior.

Experimental Protocol: GC-MS Analysis of Halogenated Phenols (General Method)

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer. A capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane) is recommended.

-

Sample Preparation (Derivatization):

-

Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.

-

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to an aliquot of the sample solution.

-

Heat the mixture (e.g., at 70°C) to ensure complete derivatization.

-

Cool the sample to room temperature before injection.

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of non-volatile and thermally labile compounds.

Experimental Protocol: HPLC Analysis of Halogenated Phenols (General Method)

-

Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector. A C18 reversed-phase column is typically used.

-

Sample Preparation:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 280 nm or MS detection.

-

General analytical workflow for this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Classifications: Acute toxicity (oral and dermal), skin irritation, and serious eye irritation.

-

Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

First Aid: In case of contact with skin, wash with plenty of soap and water. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.

Always refer to the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

An In-depth Technical Guide to 4-Bromo-3-chlorophenol (CAS: 13631-21-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-chlorophenol, a halogenated phenol with significant applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document details its physicochemical properties, spectroscopic data, synthesis and reactivity, potential biological interactions, and essential safety information.

Core Properties and Data

This compound is a disubstituted phenol characterized by the presence of both a bromine and a chlorine atom on the aromatic ring. Its chemical structure and the electronic effects of the halogen and hydroxyl substituents dictate its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13631-21-5 | [1][2][3][4] |

| Molecular Formula | C₆H₄BrClO | [2][3][4] |

| Molecular Weight | 207.45 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 64-70 °C | [5] |

| Boiling Point | 267.5 ± 20.0 °C (Predicted) | [5] |

| Solubility | Slightly soluble in water; Soluble in organic solvents.[6] | [6] |

| pKa | 8.43 ± 0.18 (Predicted) | [5] |

| LogP | 3.4 (Predicted) | [2][7] |

Spectroscopic Analysis

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Protons | Rationale for Assignment |

| ~7.5 | d | 1H | Proton ortho to the bromine, deshielded by its electron-withdrawing effect. |

| ~7.0 | dd | 1H | Proton between the hydroxyl and chlorine groups, influenced by both. |

| ~6.8 | d | 1H | Proton ortho to the hydroxyl group, shielded relative to the others. |

| ~5.5 | s (broad) | 1H | Phenolic hydroxyl proton; chemical shift can vary with concentration and solvent. |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom | Rationale for Assignment |

| ~152 | C-OH | Carbon attached to the highly electronegative oxygen atom. |

| ~135 | C-Cl | Carbon bearing the chlorine atom. |

| ~132 | C-H | Aromatic methine carbon. |

| ~120 | C-Br | Carbon bearing the bromine atom. |

| ~118 | C-H | Aromatic methine carbon. |

| ~115 | C-H | Aromatic methine carbon. |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment | Description |

| 206/208/210 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Br and Cl. |

| 127/129 | [M - Br]⁺ | Loss of a bromine radical. |

| 171/173 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 178/180/182 | [M - CO]⁺ | Loss of carbon monoxide, a common fragmentation for phenols. |

Table 5: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3550-3200 | O-H | Stretching (broad, indicative of hydrogen bonding) |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~1600, 1480 | C=C (aromatic) | Stretching |

| ~1200 | C-O | Stretching |

| ~1100-1000 | C-Cl | Stretching |

| ~600-500 | C-Br | Stretching |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the electrophilic bromination of 3-chlorophenol using N-bromosuccinimide (NBS) as the brominating agent.

Methodology

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 45.7 g (0.466 mol) of 3-chlorophenol in 80 mL of carbon tetrachloride.

-

Addition of Brominating Agent: While stirring the solution, add 82.74 g (0.465 mol) of N-bromosuccinimide (NBS) in batches, maintaining the reaction temperature at a controlled level.

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples every 2 hours for analysis by gas chromatography (GC). The reaction is considered complete when the mass fraction of the starting material, 3-chlorophenol, is less than 1%.

-

Work-up: Upon completion, filter the reaction mixture to remove succinimide. Wash the filtrate with water.

-

Purification: Separate the organic layer and subject it to distillation under reduced pressure. Collect the fraction at 37-38°C / 0.0004 MPa to obtain this compound with a purity greater than 98% (GC), yielding approximately 87%.[8]

Application in Williamson Ether Synthesis

This compound serves as a key precursor in organic synthesis. One notable application is in the preparation of ether derivatives, such as 4-(benzyloxy)-1-bromo-2-chlorobenzene, via the Williamson ether synthesis.

Methodology

-

Deprotonation: In a round-bottom flask, dissolve one equivalent of this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a slight excess (e.g., 1.1 equivalents) of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl group and form the corresponding phenoxide.

-

Nucleophilic Attack: To the resulting phenoxide solution, add one equivalent of benzyl bromide. Heat the reaction mixture, typically to a temperature between 60-80°C, and stir for several hours.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure 4-(benzyloxy)-1-bromo-2-chlorobenzene.

Potential Biological Activity and Signaling Pathway Interactions

While this compound is primarily utilized as a chemical intermediate, as a member of the halogenated phenolic class of compounds, it has the potential to interact with biological systems. Notably, halogenated phenolic compounds have been shown to inhibit the activity of deiodinase enzymes, which are critical for the regulation of thyroid hormone signaling.[9][10][11]

The deiodinase enzymes (D1, D2, and D3) are responsible for the activation and inactivation of thyroid hormones.[1][8][12][13] Specifically, D1 and D2 catalyze the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3) by removing an iodine atom from the outer ring. T3 then binds to thyroid hormone receptors (TRs) in the nucleus to regulate gene expression. D3, on the other hand, inactivates both T4 and T3 by removing an inner ring iodine. Inhibition of D1 and D2 by compounds such as halogenated phenols can lead to a decrease in the circulating levels of active T3, potentially disrupting thyroid hormone homeostasis.[9][10][11]

References

- 1. The Deiodinase Trio and Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H4BrClO | CID 7018182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [stenutz.eu]

- 5. This compound CAS#: 13631-21-5 [m.chemicalbook.com]

- 6. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]

- 8. academic.oup.com [academic.oup.com]

- 9. Halogenated phenolic contaminants inhibit the in vitro activity of the thyroid-regulating deiodinases in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Inhibition of thyroid hormone sulfotransferase activity by brominated flame retardants and halogenated phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The deiodinases and the control of intracellular thyroid hormone signaling during cellular differentiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-3-chlorophenol: Core Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Bromo-3-chlorophenol, a halogenated phenol (B47542) with applications as a precursor in organic synthesis. This document collates available experimental and predicted data on its structural characteristics, physicochemical parameters, and spectral properties. Detailed experimental protocols for its synthesis and analysis are provided, alongside a discussion of its potential reactivity and metabolic pathways based on related compounds. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Chemical Identity and Physical Properties

This compound is a disubstituted phenol containing both bromine and chlorine atoms on the aromatic ring. Its chemical structure and key identifying information are presented below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13631-21-5[1] |

| Molecular Formula | C₆H₄BrClO[1] |

| Molecular Weight | 207.45 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1O)Cl)Br[1] |

| InChI Key | FQEYHIPPYOSPLF-UHFFFAOYSA-N[1] |

The physical properties of this compound are summarized in the following table. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 64-66 °C | [2] |

| Boiling Point | 267.5 ± 20.0 °C (Predicted) | [2] |

| Density | 1.788 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.43 ± 0.18 (Predicted) | [2] |

| Water Solubility | Slightly soluble | [2] |

| Storage Temperature | Room Temperature, under inert atmosphere | [2] |

Chemical Synthesis

A common method for the synthesis of this compound is the electrophilic bromination of 3-chlorophenol (B135607). The hydroxyl group of the phenol is a strongly activating ortho-, para-director. Since the para position is sterically less hindered, bromination preferentially occurs at this position.

Caption: Synthesis of this compound via bromination of 3-chlorophenol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of this compound.[3]

Materials:

-

3-chlorophenol

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Four-necked flask equipped with a mechanical stirrer, thermometer, and condenser

-

Filtration apparatus

-

Distillation apparatus

-

Gas chromatograph (for monitoring reaction progress)

Procedure:

-

In a four-necked flask, add 45.7 g (0.466 mol) of 3-chlorophenol and 80 mL of carbon tetrachloride.

-

Initiate stirring and bring the mixture to the desired reaction temperature.

-

Add 82.74 g (0.465 mol) of N-Bromosuccinimide (NBS) in batches, maintaining the temperature.

-

Monitor the reaction progress by taking samples every 2 hours for gas chromatography analysis.

-

Continue the reaction until the mass fraction of 3-chlorophenol is less than 1%.

-

Upon completion, cool the reaction mixture and filter to remove the succinimide by-product.

-

Wash the filtrate with water.

-

Separate the organic layer and subject it to distillation under reduced pressure.

-

Collect the fraction at 37-38°C/0.0004 MPa to obtain this compound.

Expected Yield and Purity:

-

Yield: Approximately 87%

-

Purity: >98% (as determined by GC)[3]

Spectral Data

Table 3: Spectral Data for this compound

| Technique | Data | Source |

| FT-IR (ATR) | Available | PubChem CID: 7018182[4] |

| Raman (FT-Raman) | Available | PubChem CID: 7018182[4] |

| ¹H NMR | Predicted data available based on isomers | - |

| ¹³C NMR | Predicted data available based on isomers | - |

| Mass Spectrometry | Predicted fragmentation patterns available | - |

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show three aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the hydroxyl, bromo, and chloro substituents.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is expected to display six distinct signals for the aromatic carbons, with their chemical shifts determined by the electronic effects of the substituents.

Predicted Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine. Common fragmentation pathways for phenols include the loss of CO and the halogen atoms.

Reactivity and Potential Biological Activity

Chemical Reactivity

The reactivity of this compound is primarily governed by the phenolic hydroxyl group and the halogen substituents. The hydroxyl group is activating and directs electrophilic substitution to the ortho and para positions. The presence of the halogen atoms deactivates the ring towards further substitution.

Potential Metabolic Pathways

Specific metabolic pathways for this compound have not been extensively studied. However, based on the metabolism of its isomer, 4-bromo-2-chlorophenol (B165030), by human cytochrome P450 (CYP) enzymes, a potential metabolic pathway can be proposed. The metabolism of 4-bromo-2-chlorophenol from the pesticide profenofos (B124560) is primarily mediated by CYP2C19 and CYP2B6, with a smaller contribution from CYP3A4.[5] These enzymes could potentially hydroxylate the aromatic ring of this compound.

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols for Physicochemical Properties

Determination of pKa (Spectrometric Method)

This protocol is a general method for the determination of the acid dissociation constant (pKa) of phenolic compounds and can be adapted for this compound.[4]

Objective: To determine the pKa of this compound by measuring the change in its UV-Vis absorbance as a function of pH.

Materials:

-

This compound

-

Buffer solutions of varying pH (e.g., pH 2 to 11)

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a water-acetonitrile mixture).

-

Prepare a series of solutions with a constant concentration of this compound in buffer solutions of different, accurately measured pH values.

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range.

-

Identify the wavelengths of maximum absorbance for the protonated (PhOH) and deprotonated (PhO⁻) forms of the compound.

-

Measure the absorbance of each solution at these wavelengths.

-

Plot the absorbance versus pH. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the titration curve.

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the aqueous solubility of a chemical substance.

Objective: To determine the water solubility of this compound at a specific temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Shake-flask apparatus or a temperature-controlled shaker

-

Centrifuge

-

Analytical balance

-

A suitable analytical method for quantification (e.g., HPLC or GC)

Procedure:

-

Add an excess amount of this compound to a known volume of water in a flask.

-

Seal the flask and place it in a shaker at a constant temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Centrifuge the solution to further separate any suspended particles.

-

Carefully withdraw a known volume of the clear supernatant.

-

Quantify the concentration of this compound in the supernatant using a validated analytical method.

-

The determined concentration represents the solubility of the compound at that temperature.

Analytical Methods

Gas Chromatography (GC)

Gas chromatography is a suitable method for the analysis of this compound, particularly for purity assessment and reaction monitoring.

Objective: To develop a GC method for the separation and quantification of this compound.

Instrumentation and Conditions (General):

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A capillary column suitable for the analysis of phenols (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium or nitrogen.

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure good separation.

-

Detector Temperature: Typically 280-300 °C.

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

For trace analysis, derivatization (e.g., acetylation or silylation) may be necessary to improve chromatographic performance.

References

4-Bromo-3-chlorophenol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies related to 4-Bromo-3-chlorophenol. Additionally, it explores the toxicological and biological significance of this compound, offering valuable insights for its application in research and development.

Core Properties of this compound

This compound is a halogenated phenol (B47542) with the chemical formula C₆H₄BrClO.[1][2][3][4][5][6] Its molecular structure, characterized by a hydroxyl group, a bromine atom, and a chlorine atom attached to a benzene (B151609) ring, imparts specific chemical and physical properties that are crucial for its use as a chemical intermediate, particularly in the synthesis of agrochemicals and pharmaceuticals.[4]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₄BrClO |

| Molecular Weight | 207.45 g/mol |

| CAS Number | 13631-21-5 |

| Appearance | White to pale cream or yellow crystalline powder or solid |

| Melting Point | 62.0-69.0 °C |

| Solubility | Slightly soluble in water |

| IUPAC Name | This compound |

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 3-chlorophenol (B135607). This electrophilic aromatic substitution reaction can be carried out using a brominating agent such as N-Bromosuccinimide (NBS).

Experimental Protocol: Synthesis via Bromination

This protocol outlines a laboratory-scale synthesis of this compound from 3-chlorophenol using N-Bromosuccinimide.

Materials:

-

3-chlorophenol

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Four-necked flask

-

Stirring apparatus

-

Gas chromatography (GC) equipment for reaction monitoring

Procedure:

-

In a four-necked flask, combine 45.7 g (0.466 mol) of 3-chlorophenol with 80 mL of carbon tetrachloride.

-

Initiate stirring and gradually add 82.74 g (0.465 mol) of NBS in batches at a controlled temperature.

-

Monitor the reaction progress by taking samples every 2 hours for gas chromatography analysis.

-

Continue the reaction until the mass fraction of 3-chlorophenol is less than 1%.

-

Upon completion, filter the reaction mixture.

-

Wash the filtrate with water.

-

Separate the organic layer and subject it to distillation to remove the solvent and isolate the product.

-

Collect the fraction at 37-38°C/0.0004 MPa to obtain this compound with a purity greater than 98% (as determined by GC).

Analytical Methodologies

The identification and quantification of this compound are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed analytical techniques.

Experimental Protocol: HPLC Analysis

This protocol provides a general guideline for the analysis of this compound using reverse-phase HPLC.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase modification)

Chromatographic Conditions:

-

Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection: UV detection at an appropriate wavelength (e.g., 280 nm).

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Prepare the sample by dissolving a known amount in the same solvent.

-

Set up the HPLC system with the specified chromatographic conditions.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Experimental Protocol: GC-MS Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation and Reagents:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

-

Helium (carrier gas)

-

Derivatizing agent (e.g., BSTFA - bis(trimethylsilyl)trifluoroacetamide), if required to improve volatility and thermal stability.

GC-MS Conditions:

-

Injector Temperature: 250°C.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 80°C and ramping up to 280°C.

-

Carrier Gas Flow: Constant flow, e.g., 1.2 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

Procedure:

-

Prepare standard solutions of this compound. If derivatization is necessary, react the standards with the derivatizing agent.

-

Prepare the sample, including a derivatization step if used for the standards.

-

Inject the prepared standards into the GC-MS to establish retention time and mass spectral data, and to create a calibration curve.

-

Inject the prepared sample.

-

Identify this compound by its retention time and by comparing its mass spectrum to that of the standard or a spectral library.

-

Quantify the analyte using the calibration curve.

Biological and Toxicological Profile

Halogenated phenols, including this compound, are recognized for their biological activity and potential toxicity.

Antimicrobial Activity

The presence of halogens in phenolic compounds is known to significantly enhance their biological activity. Halogenated phenols often exhibit antibacterial and antifungal properties. This increased activity is attributed to factors such as increased lipophilicity, which can facilitate passage through cell membranes.

Toxicity and Environmental Concerns

This compound is classified as harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation.[5] Like other chlorophenols, it is considered an environmental pollutant. These compounds can be persistent in the environment and may have ecotoxicological effects. Some halogenated phenolic compounds have been shown to be toxic to aquatic organisms and may have the potential for bioaccumulation. Furthermore, certain halogenated phenols have been found to act as endocrine disruptors by interfering with hormone metabolism. The toxicity of halophenols is influenced by the nature and position of the halogen substituents, with bromine substitution sometimes leading to greater toxicity than chlorine.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H4BrClO | CID 7018182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jcsp.org.pk [jcsp.org.pk]

Solubility of 4-Bromo-3-chlorophenol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3-chlorophenol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predictive assessment based on the molecule's physicochemical properties and data from structurally analogous compounds. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data.

Introduction to this compound

This compound is a halogenated phenol (B47542) with the molecular formula C₆H₄BrClO. Its structure, featuring a polar hydroxyl group and a largely non-polar brominated and chlorinated aromatic ring, results in a moderate polarity. Understanding its solubility in various organic solvents is crucial for applications in chemical synthesis, formulation development, and various biological assays.

Solubility Profile

While specific quantitative data for this compound is scarce, a qualitative and predictive assessment can be made based on its chemical structure and the known solubility of similar compounds, such as 4-bromophenol (B116583) and 3-chlorophenol. The principle of "like dissolves like" is the primary determinant of solubility, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[1][2]

2.1. Qualitative Solubility Data

A summary of the available qualitative solubility information for this compound is presented below.

| Solvent | Solubility Description | Reference |

| Water | Slightly soluble | [3][4] |

2.2. Predictive Solubility in Common Organic Solvents

The following table provides a predictive assessment of the solubility of this compound in a range of common organic solvents. This prediction is based on the compound's structure and the solubility of structurally similar phenols.[5][6][7][8][9] this compound's hydroxyl group allows for hydrogen bonding with protic solvents, while its halogenated aromatic ring contributes to van der Waals interactions with a variety of organic solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar protic solvents. |

| Polar Aprotic | Acetone (B3395972), Acetonitrile (B52724) | Moderate to High | The carbonyl group in acetone and the nitrile group in acetonitrile can act as hydrogen bond acceptors for the phenolic proton. The overall polarity of these solvents is compatible with the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are effective hydrogen bond acceptors. The non-polar alkyl groups in ethers can also interact favorably with the aromatic ring of the solute. |

| Esters | Ethyl Acetate | Moderate | Similar to ethers, the carbonyl group in esters can accept a hydrogen bond. The polarity is intermediate, allowing for dissolution. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents are of moderate polarity and can engage in dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor. |

| Non-polar | Hexane, Toluene | Low | The significant difference in polarity between the polar phenolic compound and non-polar aliphatic or aromatic hydrocarbons results in weak solute-solvent interactions. |

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent.[2][10] The key factors are illustrated in the diagram below.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Quantitative Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[11][12][13][14]

4.1. Materials and Reagents

-

This compound (purity > 98%)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks, pipettes, and syringes

-

Scintillation vials or glass test tubes with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Orbital shaker or vortex mixer

-

Incubator or water bath with temperature control

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

4.2. Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Method for solubility determination.

4.3. Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess after equilibration is sufficient.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

4.4. Quantification by UV-Vis Spectrophotometry

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Measure the absorbance of the diluted sample solution at λ_max.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Solubility Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

4.5. Quantification by HPLC [15][16][17][18][19]

-

Method Development:

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to achieve good separation and peak shape for this compound. The mobile phase could consist of a mixture of acetonitrile and water.

-

Determine the retention time and detector response (e.g., UV at 280 nm).

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of the diluted sample from the peak area using the calibration curve.

-

-

Solubility Calculation:

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, a predictive assessment based on its chemical structure suggests high solubility in polar organic solvents and low solubility in non-polar solvents. For precise applications in research and development, it is imperative to determine the solubility experimentally. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining accurate quantitative solubility data, which is essential for the effective use of this compound in synthesis, formulation, and other scientific endeavors.

References

- 1. m.youtube.com [m.youtube.com]

- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 3. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound CAS#: 13631-21-5 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chlorophenol CAS#: 108-43-0 [m.chemicalbook.com]

- 8. 3-Chlorophenol - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. enamine.net [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. agilent.com [agilent.com]

- 19. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-3-chlorophenol: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-3-chlorophenol, with a focus on its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and explores its role as a key intermediate in organic synthesis.

Physicochemical Data of this compound

This compound is a halogenated phenol (B47542) with the chemical formula C₆H₄BrClO. Its physical properties are crucial for its handling, purification, and application in various chemical reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 62-69 °C | [1] |

| 64-66 °C | [2] | |

| 66 °C | [3] | |

| Boiling Point | 267.5 ± 20.0 °C (Predicted) | [2] |

| Molecular Weight | 207.45 g/mol | [4] |

| Appearance | White to pale cream/yellow/brown crystals or powder | [1] |

| CAS Number | 13631-21-5 | [1][4] |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds.[5]

2.1. Melting Point Determination using a Capillary Method

This protocol describes the determination of the melting point range of a solid crystalline compound like this compound using a melting point apparatus (e.g., Mel-Temp).[1][6]

Materials:

-

This compound sample (finely powdered and dry)[5]

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder.[5] If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down.[1] The packed sample height should be approximately 1-2 mm.[7]

-

Initial Rapid Determination (Optional but Recommended): Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point. Place a new loaded capillary tube in the apparatus.

-

Set the heating rate to a slow and steady pace, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). This provides the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

2.2. Boiling Point Determination using the Capillary Method

This protocol outlines a micro-method for determining the boiling point of a liquid at atmospheric pressure, which is suitable for the predicted boiling point of this compound (if in liquid form or melted).

Materials:

-

This compound sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath in a Thiele tube or a beaker on a hot plate)[3][8]

-

Rubber band or thread to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into the small test tube.[9]

-

Apparatus Assembly: Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[9]

-

Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample and the thermometer bulb are at the same level.[3]

-

Heating: Immerse the assembly in a heating bath (e.g., paraffin (B1166041) oil), making sure the liquid level in the bath is above the sample level but below the open end of the test tube.[3][8]

-

Heat the bath gently and stir to ensure uniform temperature distribution.[8]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. As the boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[3][10]

-

Recording the Boiling Point: Once a steady stream of bubbles is observed, remove the heat source and allow the bath to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is the boiling point of the substance.[3][9] Record this temperature.

Synthetic Workflow and Applications

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and agrochemical industries.[11][12]

3.1. Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 3-chlorophenol.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. phillysim.org [phillysim.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. This compound | C6H4BrClO | CID 7018182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. Page loading... [guidechem.com]

- 12. nbinno.com [nbinno.com]

Spectroscopic Profile of 4-Bromo-3-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Bromo-3-chlorophenol, a halogenated phenol (B47542) with applications in organic synthesis and as a potential building block in drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this document leverages predictive models and comparative data from structurally similar molecules to offer a robust spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, organized for clarity and ease of comparison. These predictions are based on established principles of spectroscopy and analysis of data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronegativity and positions of the hydroxyl, bromo, and chloro substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.2 - 7.4 | d | ~2.5 |

| H-5 | 6.9 - 7.1 | dd | ~8.5, ~2.5 |

| H-6 | 7.4 - 7.6 | d | ~8.5 |

| OH | 5.0 - 6.0 | br s | - |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is predicted to display six unique signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts are significantly affected by the attached functional groups.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 152 - 156 |

| C-2 | 116 - 120 |

| C-3 (C-Cl) | 133 - 137 |

| C-4 (C-Br) | 114 - 118 |

| C-5 | 123 - 127 |

| C-6 | 131 - 135 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (phenolic) | 1200 - 1260 | Strong |

| C-Cl stretch | 700 - 850 | Strong |

| C-Br stretch | 500 - 650 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a distinctive molecular ion peak cluster due to the isotopic abundances of bromine and chlorine. The fragmentation pattern will be characteristic of a halogenated phenol.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 206, 208, 210 | Molecular ion cluster reflecting isotopes of Br and Cl. |

| [M-H]⁺ | 205, 207, 209 | Loss of a hydrogen radical. |

| [M-CO]⁺ | 178, 180, 182 | Loss of carbon monoxide, typical for phenols. |

| [M-Cl]⁺ | 171, 173 | Loss of a chlorine radical. |

| [M-Br]⁺ | 127, 129 | Loss of a bromine radical. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid compound like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans will depend on the sample concentration, but 8-16 scans are generally sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

-

The spectra should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, representative sample of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is collected over a range of 4000 to 400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a solid sample like this compound, direct insertion or a solids probe can be used.

-

Alternatively, the sample can be dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) and introduced via direct infusion or after separation by Gas Chromatography (GC-MS).

-

-

Ionization:

-

Electron Ionization (EI) is a common technique for this type of molecule, typically using an electron energy of 70 eV.

-

-

Data Acquisition:

-

The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.

-

The instrument should be calibrated using a known standard.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A workflow for the spectroscopic analysis of this compound.

4-Bromo-3-chlorophenol: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-chlorophenol is a halogenated aromatic compound that has emerged as a crucial and versatile building block in organic chemistry. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, and a chlorine atom on the benzene (B151609) ring, provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving this compound, underscoring its significance in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrClO | [3] |

| Molecular Weight | 207.45 g/mol | [3] |

| Melting Point | 64-66 °C | [1] |

| Boiling Point | 267.5 ± 20.0 °C (Predicted) | [1] |

| Density | 1.788 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.43 ± 0.18 (Predicted) | [1] |

| Water Solubility | Slightly soluble | [1] |

| Appearance | White to Almost white powder to crystal | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Core Synthetic Applications

The strategic placement of the hydroxyl, bromo, and chloro substituents on the aromatic ring makes this compound a highly valuable precursor for a range of chemical modifications. The hydroxyl group can readily undergo O-alkylation or esterification, while the halogen atoms provide handles for various cross-coupling reactions, enabling the construction of complex molecular architectures.

A general workflow for the utilization of this compound as a synthetic building block is depicted below.

Key Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound as a starting material.

O-Alkylation: Synthesis of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

The hydroxyl group of this compound can be readily converted to an ether, a common functional group in many biologically active molecules. The Williamson ether synthesis is a robust method for this transformation.

Experimental Protocol (Adapted from a similar Williamson Ether Synthesis):

-

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a solution of this compound in anhydrous acetone, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add benzyl bromide to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

-

Suzuki Coupling: Synthesis of 3-Chloro-4-phenylphenol

The bromine atom of this compound can selectively participate in palladium-catalyzed Suzuki cross-coupling reactions, allowing for the formation of carbon-carbon bonds and the synthesis of biaryl compounds.

Experimental Protocol (Adapted from Suzuki Coupling of a structurally similar dihalophenol): [1]

-

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

Triphenylphosphine (PPh₃) (0.08 mmol)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

1,4-Dioxane (8 mL), degassed

-

Water (2 mL), degassed

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Add potassium carbonate to the flask.

-

Add the degassed mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The crude product can be purified by column chromatography on silica gel.

-

Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-bromo-3-chlorophenylamine Derivatives

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamine derivatives, which are prevalent in many agrochemicals and pharmaceuticals.

Experimental Protocol (General procedure, requires optimization for specific substrates): [4]

-

Materials:

-

This compound (1.0 eq)

-

Amine (1.1-1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) (mol%)

-

Phosphine ligand (e.g., XPhos) (mol%)

-

Sodium tert-butoxide (NaOtBu) (1.2-1.5 eq)

-

Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dioxane)

-

Ethyl acetate

-

Celite

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to an oven-dried Schlenk tube.

-

Add the base, this compound, and the amine.

-

Add the anhydrous solvent via syringe.

-

Seal the Schlenk tube and heat the reaction mixture with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Conclusion

This compound is a readily available and highly versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective chemical modifications, making it an invaluable precursor for the synthesis of complex molecules with applications in drug discovery, agrochemical development, and materials science. The detailed protocols provided in this guide serve as a practical resource for researchers and scientists looking to leverage the synthetic potential of this important chemical intermediate.

References

Unlocking the Therapeutic Potential of Brominated Phenols: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated phenols, a diverse class of naturally occurring and synthetic compounds, have emerged as promising candidates in drug discovery due to their wide spectrum of biological activities. Predominantly found in marine organisms, particularly red algae, these halogenated phenols exhibit significant antioxidant, anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2][3][4] The introduction of bromine atoms to the phenolic ring significantly influences the compound's lipophilicity and electron distribution, often enhancing its therapeutic efficacy.[4][5] This technical guide provides a comprehensive overview of the multifaceted biological activities of brominated phenols, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to facilitate further research and development in this field.

Core Biological Activities of Brominated Phenols

Brominated phenols have demonstrated a remarkable range of biological effects, making them a focal point of pharmacological research. Their activities are intricately linked to their chemical structure, including the number and position of bromine and hydroxyl groups on the aromatic ring.[3][6]

Antioxidant Activity

Many brominated phenols are potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress, a key factor in numerous chronic diseases.[7][8][9] Their antioxidant capacity is often attributed to the hydrogen-donating ability of their hydroxyl groups.[7] Natural bromophenols have been shown to modulate the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[7]

Anticancer Activity

A significant body of research highlights the anticancer potential of brominated phenols.[2][7][10] These compounds have been shown to inhibit the proliferation of various human cancer cell lines, including those of the lung, colon, breast, and liver.[10][11] The mechanisms underlying their anticancer effects are multifaceted and include the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.[10][12] Furthermore, some bromophenol derivatives have been observed to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[10]

Antimicrobial Activity

The antimicrobial properties of brominated phenols have been recognized against a range of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[13][14][15] Their mechanism of action can involve the disruption of bacterial cell membranes and the inhibition of biofilm formation, a key virulence factor in chronic infections.[13][14] The presence of bromine is often crucial for their antimicrobial efficacy.[3]

Enzyme Inhibition

Brominated phenols have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. This includes enzymes like carbonic anhydrase, which is a target for antiglaucoma and antiepileptic drugs, and protein tyrosine phosphatase 1B (PTP1B), a key regulator in the insulin signaling pathway and a target for anti-diabetic therapies.[16][17][18] Additionally, they have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, and acetylcholinesterase, a target in the treatment of Alzheimer's disease.[3][19][20]

Quantitative Data on Biological Activities

To facilitate a comparative analysis of the potency of various brominated phenols, the following tables summarize key quantitative data (IC50 and Kᵢ values) from the literature. IC50 represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%, while Kᵢ is the inhibition constant for an enzyme inhibitor.

Table 1: Antioxidant Activity of Brominated Phenols

| Compound/Extract | Assay | IC50 Value | Reference |

| Avrainvilleal | DPPH Radical Scavenging | 3.5 µM | [6] |

| Quercetin (Standard) | DPPH Radical Scavenging | 1.5 µM | [6] |

| Various Bromophenols | DPPH Radical Scavenging | 8.1 to 24.7 µM | [21] |

| (+)-Rhodoconferimide | Antioxidant Activity | 5.22 µM | [22] |

| Urceolatin (Multifunctional) | Antioxidant Activity | 7.90 µM | [22] |

Table 2: Anticancer Activity of Brominated Phenols

| Compound | Cell Line | IC50 Value | Reference |

| Bromophenol 9 | A549 (Lung) | 1.8 nM | [11] |

| Bromophenol 9 | BGC-823 (Gastric) | 3.8 nM | [11] |

| Bromophenol 9 | MCF-7 (Breast) | 2.7 nM | [11] |

| Bromophenol 9 | HCT-8 (Colon) | 2.2 nM | [11] |

| Bromophenol 8, 11, 12 | Bel7402 (Hepatoma) | 4.8 - 7.4 nM | [11] |

| Bromophenol 18 | DLD-1 (Colon) | 18.3 µM | [11] |

| Bromophenol 19 | DLD-1 (Colon) | 14.6 µM | [11] |

| Bromophenol 20 | DLD-1 (Colon) | 13.5 µM | [11] |

| Bromophenol 21 | DLD-1 (Colon) | 12.4 µM | [11] |

| Bromophenol 18 | HCT-116 (Colon) | 20.4 µM | [11] |

| Bromophenol 19 | HCT-116 (Colon) | 14.1 µM | [11] |

| Bromophenol 20 | HCT-116 (Colon) | 2.51 µM | [11] |

| Bromophenol 21 | HCT-116 (Colon) | 1.32 µM | [11] |

| Compound 12 | K562 (Myelogenous Leukemia) | 13.9 µg/mL | [11] |

| Bromophenol Sulfate (25) | A2780 (Ovarian) | 9.4 µM | [11] |

| Compound 21b | A549, Bel7402, HepG2, HCT116, Caco2 | 3.25 - 7.52 µg/mL | [12] |

Table 3: Antimicrobial Activity of Brominated Phenols

| Compound | Organism | MIC (Minimum Inhibitory Concentration) | Reference |

| Compound 3.5 | Gram-positive and Gram-negative bacteria | < 70 µg/mL (121 µM) | [3] |

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 µg/mL | [23] |

| 3-bromo-2,6-dihydroxyacetophenone (2) | S. aureus and MRSA | Good activity (Specific MIC not stated) | [14] |

| Ampicillin (Standard) | S. aureus | 10 µg/mL | [14] |

| Tetracycline (Standard) | S. aureus | 30 µg/mL | [14] |

| Tobramycin (Standard) | S. aureus | 25 µg/mL | [14] |

Table 4: Enzyme Inhibitory Activity of Brominated Phenols

| Compound | Enzyme | IC50/Kᵢ Value | Reference |

| Bromophenol derivatives (19-21) | Carbonic Anhydrase I (hCA I) | Kᵢ: 13.7-32.7 mM | [16] |

| Bromophenol derivatives (19-21) | Carbonic Anhydrase II (hCA II) | Kᵢ: 0.65-1.26 mM | [16] |

| Acetazolamide (Standard) | Carbonic Anhydrase I (hCA I) | Kᵢ: 36.2 mM | [16] |

| Bromophenol derivatives (18-21) | Acetylcholinesterase (AChE) | Kᵢ: 6.54 - 24.86 nM | [17] |

| Bromophenol derivatives | Butyrylcholinesterase (BChE) | Kᵢ: 5.11–23.95 nM | [20] |

| Bromophenol derivatives | α-glycosidase | Kᵢ: 63.96–206.78 nM | [20] |

| Bromophenol 4e | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50: 2.42 µmol/L | [18] |

| Bromophenol 4g | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50: 0.68 µmol/L | [18] |